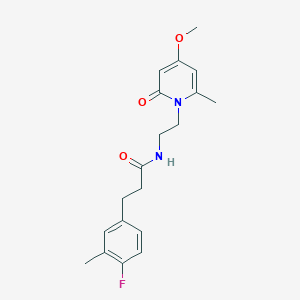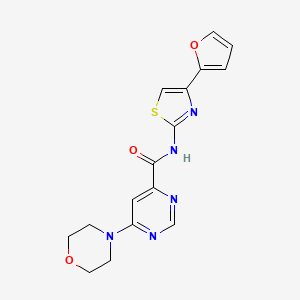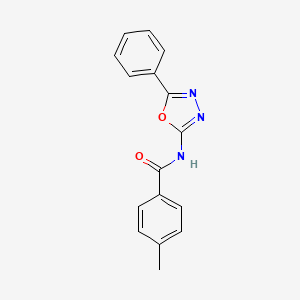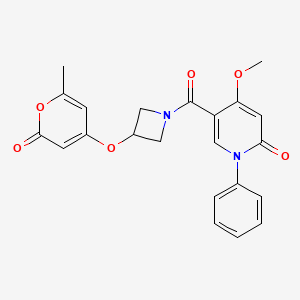
4-methoxy-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H20N2O6 and its molecular weight is 408.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one involves a multi-step process. Typically, the synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group at the 4th position. The next steps involve the formation of the azetidine ring and its subsequent functionalization to attach the 6-methyl-2-oxo-2H-pyran-4-yl moiety. The final step includes the attachment of the phenyl group to the 1st position of the pyridine ring.
Industrial Production Methods: In an industrial setting, this compound is typically produced using large-scale organic synthesis techniques that prioritize yield and purity. The reaction conditions, such as temperature, pressure, and solvents, are optimized to facilitate the desired reactions and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, which may lead to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace leaving groups on the molecule, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: The common reagents include acids, bases, oxidizing agents, and reducing agents, under controlled temperature and pressure to achieve specific reactions.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, with modified functional groups that enhance or alter its chemical properties.
Scientific Research Applications: 4-methoxy-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one has a broad range of applications:
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and its effects on cellular pathways.
Medicine: Explored for its therapeutic potential, including its role in drug development for treating diseases or conditions based on its biological activity.
Industry: Employed in the development of advanced materials, coatings, and other industrial applications due to its unique chemical properties.
Mechanism of Action: The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. It may act by binding to these targets and modulating their activity, thereby influencing various biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds: When compared to similar compounds:
4-methoxy-1-phenylpyridin-2(1H)-one: Lacks the azetidine and pyran rings, resulting in different chemical properties and reactivity.
5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridin-2(1H)-one: Similar but lacks the methoxy group, affecting its interactions and applications.
1-phenylpyridin-2(1H)-one derivatives: With various substituents at different positions, showcasing a range of activities and uses.
The unique combination of the methoxy group, azetidine ring, and pyran moiety in this compound makes it a distinctive compound with specific applications and reactivity profiles that differentiate it from its analogs.
特性
IUPAC Name |
4-methoxy-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-14-8-16(9-21(26)29-14)30-17-11-23(12-17)22(27)18-13-24(15-6-4-3-5-7-15)20(25)10-19(18)28-2/h3-10,13,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMUCGLKVFQYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2436463.png)
![ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate](/img/structure/B2436455.png)
![2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene](/img/structure/B2436458.png)
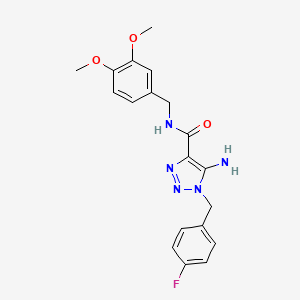
![1-[2,2-Bis(furan-2-yl)ethyl]-3-tert-butylurea](/img/structure/B2436474.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B2436475.png)
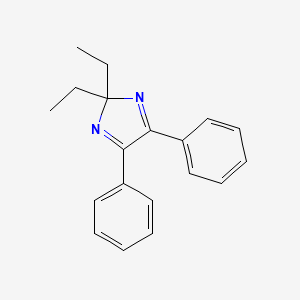
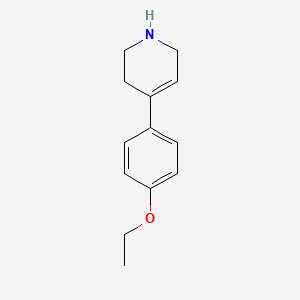
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2436465.png)
![Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2436467.png)
